REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](O)=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].IC.[C:15](=O)([O-])[O-].[Cs+].[Cs+].CN(C)[CH:23]=[O:24]>>[Br:1][C:2]1[C:3]([O:24][CH3:23])=[CH:4][C:5]([O:11][CH3:15])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8] |f:2.3.4|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C(=O)O)C1)O)O
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
caesium carbonate
|
Quantity
|
62.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C(=O)O)C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |